Cyclopentane-1,3-dicarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

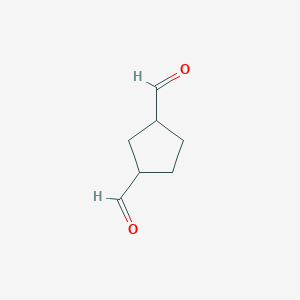

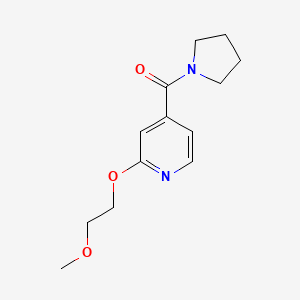

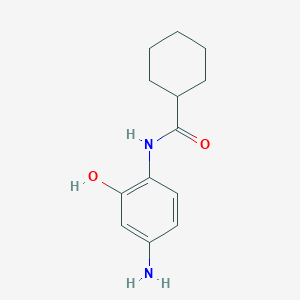

Cyclopentane-1,3-dicarbaldehyde, also known as 1,3-Cyclopentanedicarbaldehyde, is an organic compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .

Molecular Structure Analysis

The molecular structure of Cyclopentane-1,3-dicarbaldehyde consists of a cyclopentane ring with aldehyde functional groups attached at the 1 and 3 positions . The InChI code for this compound is 1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 .科学的研究の応用

Isostere in Drug Design

Cyclopentane-1,3-diones, closely related to Cyclopentane-1,3-dicarbaldehyde, have been identified as novel isosteres for the carboxylic acid functional group, often utilized in drug design. These compounds exhibit properties akin to carboxylic acids and demonstrate the ability to effectively substitute this functional group. Notably, they have been applied in the design of thromboxane A2 receptor antagonists, showcasing their potential in therapeutic applications (Ballatore et al., 2011).

Radical Cation Rearrangement

Cyclopentane-1,3-diyl radical cations, derivable from Cyclopentane-1,3-dicarbaldehyde, have been utilized in regio- and diastereoselective rearrangements. This process is significant for synthesizing complex polycyclic structures, indicating the utility of these compounds in intricate synthetic routes (Adam & Heidenfelder, 2010).

Electrocatalytic Synthesis

Cyclopentane-1,3-dione, a compound related to Cyclopentane-1,3-dicarbaldehyde, has been employed in the electrocatalytic synthesis of cyclopenta[b]pyran derivatives. This method features high efficiency and excellent yield, emphasizing the compound's role in facilitating valuable chemical transformations (Wang et al., 2015).

Stereoselective Functionalization

The use of cyclopentane derivatives, including those derived from Cyclopentane-1,3-dicarbaldehyde, in stereoselective synthesis has been demonstrated. These methods are pivotal for creating compounds with specific three-dimensional structures, a crucial aspect in drug design and development (Joseph et al., 2013).

Hydrogenation in Polymer and Fuel Production

Cyclopentane-1,3-diol, synthesized from derivatives of Cyclopentane-1,3-dicarbaldehyde, has garnered attention as a potential building block in polymer and fuel production. Its ability to yield high carbon mass balances under concentrated conditions makes it an attractive option in these industries (van Slagmaat et al., 2021).

作用機序

将来の方向性

The future directions for research on Cyclopentane-1,3-dicarbaldehyde and similar compounds could involve further exploration of their antioxidant action and potential pharmacological applications . The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers .

特性

IUPAC Name |

cyclopentane-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWOLXQVNVCQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentane-1,3-dicarbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)

![4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2679055.png)

![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)

![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2679060.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)